U75302

Descripción general

Descripción

Selective leukotriene B4 BLT1 receptor antagonist (IC50 = 1.5 μM). Active in vitro and in vivo. Inhibits innate immune response and augments the leukocyte antiadesive effect of aspirin.

U-75302 is an LTB4 receptor antagonist with a Ki of 159 nM on guinea pig lung membranes. This activity is specific for the BLT1 receptor; U-75302 does not antagonize the binding of [3H]-LTB4 to the human BLT2 receptor.

U75302 is a thymosin beta-4 (TB4) receptor antagonist with a Ki of 159 nM on guinea pig lung membranes.

Aplicaciones Científicas De Investigación

Antagonista del Receptor BLT1

U75302 es un antagonista del receptor BLT1 . El receptor BLT1 es un receptor acoplado a proteína G para la leucotrieno B4, un potente mediador lipídico de la inflamación. Al antagonizar este receptor, this compound puede modular potencialmente las respuestas inflamatorias .

Bioquímica Lipídica

This compound se utiliza en el área de investigación de la Bioquímica Lipídica . Juega un papel en el estudio de la bioquímica de los lípidos, particularmente en el contexto de la inflamación y las respuestas inmunitarias .

Vías de la Lipooxigenasa

This compound también se utiliza en el estudio de las Vías de la Lipooxigenasa . Las lipooxigenasas son enzimas que oxigenan ácidos grasos insaturados, lo que lleva a la producción de leucotrienos como la leucotrieno B4 .

Tratamiento de la Disfunción Cardiaca

En un estudio, se encontró que la inhibición de LTB4/BLT1 con this compound mejoró significativamente la supervivencia y atenuó la disfunción cardíaca aguda inducida por lipopolisacárido (LPS) . Esto sugiere una posible aplicación terapéutica de this compound en el tratamiento de la disfunción cardíaca .

Función Mitocondrial Regulada por AMPK

El mismo estudio también encontró que this compound mejoró la activación de la vía de señalización AMPK/ACC durante el desafío de LPS . Esto sugiere que this compound puede tener un papel en la regulación de la función mitocondrial a través de AMPK .

Tratamiento de la Enfermedad Pulmonar Obstructiva Crónica (EPOC)

Un estudio encontró que se detectaron niveles más bajos de factores inflamatorios y marcadores de autofagia en células y ratones tratados con this compound después de la exposición al humo del cigarrillo . Esto sugiere que this compound tiene una posible aplicación terapéutica en el tratamiento de la EPOC .

Mecanismo De Acción

Target of Action

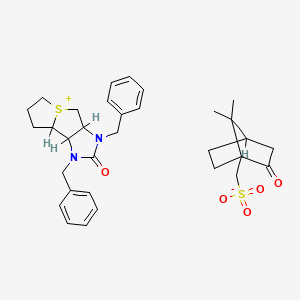

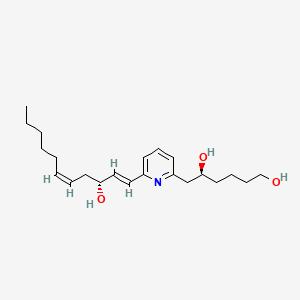

U75302, also known as (5S)-6-[6-[(1E,3R,5Z)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol, is a potent inhibitor of leukotriene B4 (LTB4) . LTB4 is a lipid signaling molecule associated with inflammatory responses. The primary target of this compound is the LTB4 receptor , specifically the BLT1 subtype . This receptor plays a crucial role in mediating inflammatory responses .

Mode of Action

This compound acts as an antagonist to the LTB4 receptor . It binds to the receptor, preventing LTB4 from exerting its effects . This action reduces the constriction of the airways, the build-up of mucus in the lungs, and inflammation of the breathing passages .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the 5-lipoxygenase (5-LOX) pathway . This pathway is responsible for the production of leukotrienes, including LTB4. By inhibiting the LTB4 receptor, this compound disrupts this pathway, leading to a reduction in the inflammatory response .

Result of Action

The primary result of this compound’s action is the attenuation of the inflammatory response . By blocking the LTB4 receptor, this compound reduces the production of inflammatory mediators, leading to decreased airway constriction, mucus production, and inflammation . This can be particularly beneficial in conditions characterized by excessive inflammation, such as asthma .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in the context of oxygen-glucose deprivation and reoxygenation (OGD/R), a model for ischemic conditions, this compound has been shown to reduce inflammation and cell death . This suggests that the drug’s action may be particularly effective in environments characterized by ischemia or hypoxia.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 6-(6-(3-Hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol can be achieved by a multi-step reaction sequence involving several key intermediates.", "Starting Materials": [ "1,5-hexanediol", "pyridine", "11-bromo-1-undecene", "sodium hydride", "3-hydroxy-1,5-undecadiene" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-2-pyridinyl-1,5-hexanediol by reacting 1,5-hexanediol with pyridine and 11-bromo-1-undecene in the presence of sodium hydride.", "Step 2: Reduction of 6-bromo-2-pyridinyl-1,5-hexanediol to 6-(2-pyridinyl)-1,5-hexanediol using a suitable reducing agent such as lithium aluminum hydride.", "Step 3: Synthesis of 6-(3-hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol by reacting 6-(2-pyridinyl)-1,5-hexanediol with 3-hydroxy-1,5-undecadiene in the presence of a suitable catalyst such as palladium on carbon.", "Step 4: Purification of the final product by column chromatography or recrystallization." ] } | |

Número CAS |

119477-85-9 |

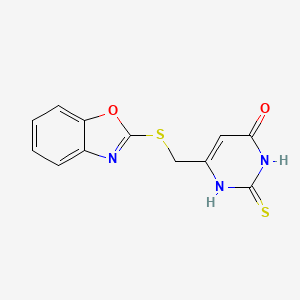

Fórmula molecular |

C22H35NO3 |

Peso molecular |

361.5 g/mol |

Nombre IUPAC |

6-[6-[(1E,5E)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol |

InChI |

InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-13-21(25)16-15-19-11-10-12-20(23-19)18-22(26)14-8-9-17-24/h6-7,10-12,15-16,21-22,24-26H,2-5,8-9,13-14,17-18H2,1H3/b7-6+,16-15+ |

Clave InChI |

JNBOAUIJLDEICX-OOSDOLGSSA-N |

SMILES isomérico |

CCCCC/C=C/CC(/C=C/C1=CC=CC(=N1)CC(CCCCO)O)O |

SMILES |

CCCCCC=CCC(C=CC1=CC=CC(=N1)CC(CCCCO)O)O |

SMILES canónico |

CCCCCC=CCC(C=CC1=CC=CC(=N1)CC(CCCCO)O)O |

Apariencia |

White to off-white crystalline powder |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

6-(6-(3-hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol U 75302 U-75302 U75302 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of U75302?

A1: this compound is a selective antagonist of the leukotriene B4 receptor 1 (BLT1). [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] []

Q2: How does this compound interact with BLT1?

A2: this compound binds to BLT1 and blocks the binding of its natural ligand, leukotriene B4 (LTB4). This prevents LTB4-mediated activation of downstream signaling pathways. [] [] [] [] []

Q3: What are the downstream effects of this compound antagonism of BLT1?

A3: By blocking BLT1, this compound inhibits a range of LTB4-mediated inflammatory responses, including:

- Reduced leukocyte recruitment: this compound significantly inhibits the migration of neutrophils and eosinophils to sites of inflammation. [] [] [] [] [] [] []

- Suppressed inflammatory mediator release: this compound attenuates the production of inflammatory cytokines like TNF-α and IL-6, as well as other mediators like thromboxane. [] [] [] [] [] []

- Inhibition of cell proliferation: In some cell types, like colon cancer cells, this compound has been shown to inhibit proliferation and induce apoptosis. [] []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C22H35NO3, and its molecular weight is 361.52 g/mol.

Q5: Is there any information available on the spectroscopic data, material compatibility and stability, or catalytic properties of this compound?

A5: The provided research articles primarily focus on the pharmacological effects and mechanism of action of this compound as a BLT1 antagonist. There is limited information regarding its spectroscopic data, material compatibility and stability, or catalytic properties.

Q6: How does the structure of this compound contribute to its activity and selectivity?

A6: Specific structural modifications of this compound can alter its activity and selectivity. For instance, the 2,6-disubstituted pyridine ring is crucial for its BLT1 antagonistic activity. [] [] Further research exploring structure-activity relationships would provide a more comprehensive understanding of the key structural features influencing its pharmacological profile.

Q7: What is known about the stability of this compound under various conditions and formulation strategies to enhance its stability, solubility, or bioavailability?

A7: The provided research articles do not delve into detailed information about the stability and formulation of this compound. Further research is necessary to determine its stability under different storage conditions, as well as potential formulation approaches to optimize its delivery and bioavailability.

Q8: Is there any information available on SHE regulations, pharmacokinetics, or pharmacodynamics of this compound?

A8: The provided research articles do not cover SHE regulations or specific details regarding the pharmacokinetic and pharmacodynamic properties of this compound.

Q9: What in vitro models have been used to study the effects of this compound?

A9: Various in vitro models, including:* Isolated guinea pig lung parenchyma strips. []* Cultured human colon cancer cell lines (Caco2 and HT29). []* Mouse macrophage cell line RAW264.7. []* Primary rat pulmonary artery endothelial cells (RPAECs). []

Q10: What in vivo models have been used to study the effects of this compound?

A10: Various animal models, including:* Sensitized guinea pigs challenged with ovalbumin to induce bronchopulmonary eosinophilia. [] []* Mice with cisplatin-induced acute kidney injury. []* Septic mice. [] []* Cigarette smoke-exposed mice (COPD model). [] [] []* Mice with intracerebral hemorrhage. []* Type 1 diabetic mice. []* Mice with wire-injured femoral arteries (restenosis model). []* Rats with balloon injury-induced carotid artery neointimal hyperplasia. [] []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B1683633.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate](/img/structure/B1683635.png)

![(5Z)-2-hydroxy-4-methyl-6-oxo-5-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydropyridine-3-carbonitrile](/img/structure/B1683637.png)

![2-[4-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B1683639.png)

![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-(2-fluorophenyl)acetate](/img/structure/B1683643.png)

![N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B1683644.png)